

Application Note: Identification of Aurantinidin using Mass Spectrometry (MS)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantinidin is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class of flavonoids. It is a hydroxy derivative of pelargonidin and has been identified in various flowering plants, including those of the Impatiens and Alstroemeria genera. As with other anthocyanidins, **aurantinidin** is of interest to researchers for its potential antioxidant, anti-inflammatory, and other biological activities, making it a candidate for investigation in drug development and nutraceutical applications. Accurate and reliable identification of **aurantinidin** in complex matrices such as plant extracts is crucial for this research. This application note provides a detailed protocol for the identification of **aurantinidin** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data for Aurantinidin

Based on its chemical structure, the following mass-to-charge ratios (m/z) are predicted for **aurantinidin** in various adduct forms. This information is critical for the initial identification of the precursor ion in a mass spectrum.



Adduct	Predicted m/z
[M]+	287.05502
[M+H]+	288.06285
[M+Na]+	310.04479
[M-H]-	286.04829
[M+H-H ₂ O]+	270.05283

Data sourced from PubChem CID 441648.[1]

Experimental Protocol: LC-MS/MS for Aurantinidin Identification

This protocol outlines a general method for the separation and identification of **aurantinidin** from a plant extract. Optimization of these parameters may be necessary depending on the specific sample matrix and instrumentation used.

Sample Preparation

- Extraction: Macerate 1 gram of fresh or lyophilized plant material (e.g., flower petals) with 10 mL of an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid).
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an amber glass vial for LC-MS analysis.

Liquid Chromatography (LC) Parameters

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.



• Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient:

0-2 min: 5% B

2-15 min: 5-40% B

15-18 min: 40-95% B

o 18-20 min: 95% B

o 20-21 min: 95-5% B

o 21-25 min: 5% B

• Flow Rate: 0.3 mL/min.

• Column Temperature: 40 °C.

• Injection Volume: 5 μL.

Mass Spectrometry (MS) Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+).

· Capillary Voltage: 3.5 kV.

• Source Temperature: 150 °C.

• Desolvation Temperature: 350 °C.

• Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 600 L/hr.

• Full Scan MS: m/z 100-600.



- MS/MS: Product ion scan of the precursor ion corresponding to [M+H]+ of aurantinidin (m/z 288.06).
- Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation Precursor Ion Identification

The first step in identifying **aurantinidin** is to locate its protonated molecule, [M+H]+, in the full scan mass spectrum. Based on its molecular formula, C₁₅H₁₁O₆+, the expected monoisotopic mass of the free cation is 287.0556 Da.[1] Therefore, the target precursor ion to look for in the positive ion mode full scan spectrum is m/z 288.0629.

Predicted MS/MS Fragmentation of Aurantinidin

While experimental MS/MS data for **aurantinidin** is not readily available in the reviewed literature, a fragmentation pattern can be predicted based on the well-established fragmentation of flavonoids and other anthocyanidins. The fragmentation of the **aurantinidin** precursor ion (m/z 288.06) is expected to proceed through several characteristic pathways:

- Neutral Losses: Common neutral losses from the flavonoid backbone include water (H₂O, 18
 Da) and carbon monoxide (CO, 28 Da).
- Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation of the C-ring in flavonoids, which can provide structural information about the A- and B-rings.

Based on these principles, a predicted fragmentation pattern for **aurantinidin** is presented in the table below.



Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Neutral Loss/Fragmentation Pathway
288.06	270.05	[M+H-H ₂ O] ⁺
288.06	260.06	[M+H-CO] ⁺
288.06	153.02	RDA fragmentation of the C- ring, yielding the A-ring fragment
288.06	136.04	RDA fragmentation of the C- ring, yielding the B-ring fragment

It is important to note that the relative abundance of these fragment ions will depend on the collision energy used.

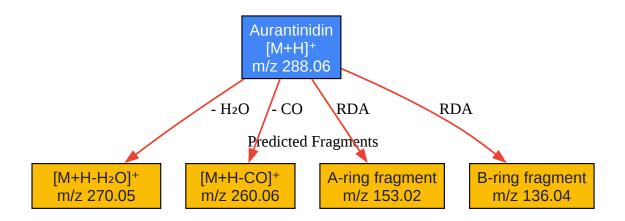
Visualizations



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Caption: Experimental workflow for the identification of aurantinidin.





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Caption: Predicted fragmentation pathway of aurantinidin.

Conclusion

This application note provides a comprehensive protocol for the identification of **aurantinidin** using LC-MS/MS. By combining chromatographic separation with mass spectrometric detection and fragmentation analysis, researchers can confidently identify this anthocyanidin in complex plant extracts. While experimental fragmentation data for **aurantinidin** is limited, the predicted fragmentation pattern, based on the known behavior of similar flavonoid compounds, provides a solid basis for its structural elucidation. This methodology is essential for advancing research into the potential applications of **aurantinidin** in various scientific and industrial fields.

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References

- 1. Aurantinidin | C15H11O6+ | CID 441648 PubChem [pubchem.ncbi.nlm.nih.gov]
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